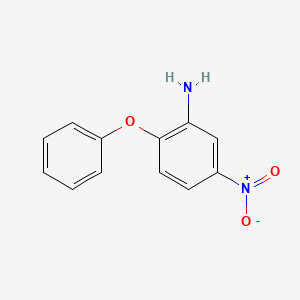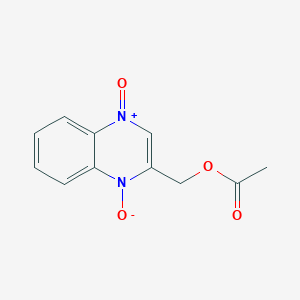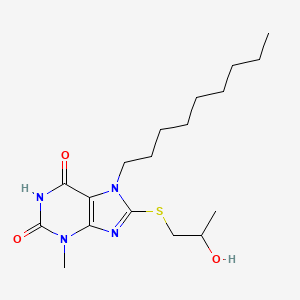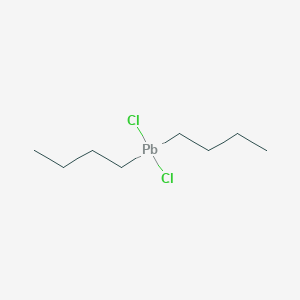
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring fused with a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
科学的研究の応用
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2-Phenylethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with different substitution patterns.
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dithione: A sulfur analog with distinct chemical properties.
Uniqueness
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
特性
| 61959-05-5 | |
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC名 |
2-(2-phenylethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2/c15-10-8-12-14(11(16)13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
InChIキー |
JGSGTCNDKMIMNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(=O)NC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)
![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)



![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
